molecular formula C₂₂H₂₂F₃N₅O₃ B1663451 KPI-10 free base CAS No. 888032-58-4

KPI-10 free base

Cat. No. B1663451
M. Wt: 461.4 g/mol
InChI Key: MJMVUQNNSOBCGF-UHFFFAOYSA-N
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Description

KPI-10 free base is a chemical compound with the molecular formula C22H22F3N5O3 . It contains a total of 58 bonds, including 36 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 aromatic primary amine, and 1 aliphatic secondary amine .


Molecular Structure Analysis

The molecular structure of KPI-10 free base is quite complex, with a variety of bonds and functional groups. It includes aromatic bonds, which are indicative of stable, ring-like structures, and a variety of other bonds, including double and rotatable bonds . The presence of different functional groups like carboxylic acids, ketones, and amines suggests that this compound could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The average mass of KPI-10 free base is 461.437 Da, and its mono-isotopic mass is 461.167480 Da . Other physical and chemical properties specific to KPI-10 free base are not available in the current literature.

Scientific Research Applications

Reflective Optics in Laser Technology

KPI-10 free base, a unique compound, has applications in various scientific fields, starting with laser technology. A study by Yumoto et al. (2012) demonstrated the use of reflective optics to focus X-ray free-electron laser radiation, increasing fluence significantly. This technology, potentially involving compounds like KPI-10, contributes to advancements in laser applications and materials science (H. Yumoto et al., 2012).

Logistics and Performance Evaluation

In logistics, KPI-10 free base may be indirectly relevant to performance evaluation systems. Xiao-dan (2011) discussed a resource evaluating system in logistics enterprises, possibly applicable to the management and optimization of logistics involving compounds like KPI-10 (Tang Xiao-dan, 2011).

Educational Assessment

In the field of education, the concept of KPI, which could be analogously applied to KPI-10 free base, has been explored for performance assessment. Iskandar and Ahmad (2022) investigated the impact of authentic learning approaches on student performance, an approach that might be relevant in scientific education involving KPI-10 (Isak Iskandar & Ahmad Ahmad, 2022).

Supply Chain Sustainability

KPI-10's potential role in supply chain management, particularly in sustainable practices, was highlighted by Bai and Sarkis (2014). They introduced a methodology using KPIs for sustainability performance evaluation, which can be crucial in managing the supply chain of compounds like KPI-10 (Chunguang Bai & J. Sarkis, 2014).

Quality Control in Medical Imaging

Quality control in medical imaging, a sector where KPI-10 might be used, also utilizes KPIs. Nowik et al. (2015) developed a method for quality control of CT systems using key performance indicators, which could be extended to imaging modalities involving compounds like KPI-10 (P. Nowik, R. Bujila, G. Poludniowski, & A. Fransson, 2015).

properties

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMVUQNNSOBCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KPI-10 free base

CAS RN

888032-58-4
Record name KPI-10 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888032584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KPI-10 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ8P0159M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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